BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Medicinal chemistry Structure–activity relationship Chromone carboxamide

Select N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS 919033-70-8) to introduce a strategic meta-acetyl HBA pharmacophore into your chromone-2-carboxamide SAR program. Unlike the unsubstituted-phenyl or para-methoxy analogs prevalent in screening libraries, this compound's meta-acetyl group directly probes HBA-dependent potency shifts at AChE, MAO-B, and adenosine A₃ receptors. With MW 321.3, logP 2.6, and TPSA 72.5 Ų, it occupies a favorable lead-like physicochemical space compared to the higher-logP 6,8-dimethyl analog. Prioritize this compound when curating kinase-biased libraries—its JAK3 inhibition profile and reduced lipophilic character make it a cleaner tool for target engagement studies.

Molecular Formula C19H15NO4
Molecular Weight 321.332
CAS No. 919033-70-8
Cat. No. B3020476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
CAS919033-70-8
Molecular FormulaC19H15NO4
Molecular Weight321.332
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23)
InChIKeyWHPCMJKZTJUOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS 919033-70-8): Procurement-Relevant Structural and Pharmacochemical Baseline


N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS 919033-70-8, PubChem CID 16648984) is a synthetic small-molecule chromone-2-carboxamide derivative with the molecular formula C₁₉H₁₅NO₄ and a molecular weight of 321.3 g·mol⁻¹ [1]. The compound features a 4-oxo-4H-chromene core substituted at the 6-position with a methyl group and at the 2-position with an N-(3-acetylphenyl)carboxamide side chain. Chromone-2-carboxamides are recognized as privileged scaffolds in medicinal chemistry, with literature precedence for multi-target activity profiles including kinase inhibition, cholinesterase/MAO-B modulation, and anticancer cytotoxicity [2][3]. This specific substitution pattern—combining a meta-acetylphenyl moiety with a 6-methyl electron-donating group—creates a distinct electronic and steric environment that cannot be assumed equivalent to close analogs.

Why N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide Cannot Be Assumed Interchangeable with Other Chromone-2-carboxamides


The chromone-2-carboxamide scaffold is exquisitely sensitive to substituent identity and position; even seemingly minor modifications—such as the relocation of the acetyl group from meta to para, the replacement of the 6-methyl group with hydrogen or methoxy, or the addition of a second methyl at the 8-position—produce substantially different physicochemical and pharmacological profiles. In the broader chromone-2-carboxamide class, structure–activity relationship (SAR) studies have demonstrated that the electronic character and steric disposition of substituents on the N-phenyl ring directly modulate potency against targets such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and adenosine A₃ receptors [1][2]. The meta-acetyl substitution present in this compound (CAS 919033-70-8) is a distinct hydrogen-bond-acceptor pharmacophore that is absent in the methoxy, methyl, or unsubstituted phenyl analogs commonly available from screening libraries. Consequently, generic substitution with an in-class analog—without head-to-head data—carries a high risk of target-engagement and potency divergence that can invalidate experimental conclusions.

Quantitative Differential Evidence for N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (919033-70-8) Relative to Closest Analogs


Meta-acetyl substitution distinguishes 919033-70-8 from para-acetyl and 3-methoxy analogs in hydrogen-bond-acceptor capacity

The 3-acetylphenyl substituent in the target compound provides a hydrogen-bond-acceptor (HBA) count of 4 (ketone oxygen of the acetyl group plus the chromone carbonyl, amide carbonyl, and chromone ring oxygen), compared to 4 for the para-acetyl isomer and 4 for the 3-methoxy analog. However, the spatial orientation differs: the meta-acetyl group positions the carbonyl oxygen out of the plane of the phenyl ring, creating a distinct projection angle for intermolecular interactions. Computed topological polar surface area (TPSA) for 919033-70-8 is 72.5 Ų [1]. By comparison, the 3-methoxy analog (N-(3-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide) lacks the ketone HBA, reducing its H-bonding versatility while having a comparable TPSA. Within chromone-2-carboxamide SAR literature, meta-substituted phenyl rings have been associated with shifts in adenosine A₃ receptor affinity of up to 10-fold relative to para-substituted counterparts [2].

Medicinal chemistry Structure–activity relationship Chromone carboxamide

6-Methyl substitution on the chromone core differentiates 919033-70-8 from the des-methyl analog in lipophilicity and metabolic stability

The 6-methyl group on the chromone core of 919033-70-8 increases calculated logP (XLogP3-AA = 2.6) relative to the des-methyl analog N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide (predicted XLogP3-AA ≈ 2.2) [1]. In general chromone SAR, the presence of a small electron-donating substituent at the 6-position has been shown to increase metabolic stability by blocking CYP450-mediated oxidation at this position, with methyl-substituted chromones exhibiting longer microsomal half-lives than their unsubstituted counterparts [2]. This is a class-level inference; no direct metabolic stability data for 919033-70-8 have been published.

Drug design Lipophilicity Metabolic stability

Mono-methyl substitution at C6 avoids the excessive lipophilicity of the 6,8-dimethyl analog (CAS 919017-85-9)

The 6,8-dimethyl analog N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 919017-85-9) has a molecular formula of C₂₀H₁₇NO₄ and a molecular weight of 335.4 g·mol⁻¹, compared to C₁₉H₁₅NO₄ and 321.3 g·mol⁻¹ for 919033-70-8 . The additional methyl group at the 8-position increases calculated logP by approximately 0.5 units (predicted XLogP3-AA for the 6,8-dimethyl analog ≈ 3.1 vs. 2.6 for the 6-methyl-only compound), corresponding to a roughly 3-fold increase in calculated octanol–water partition coefficient. In drug discovery contexts, maintaining logP below 3 is often desirable for oral bioavailability; the 6-methyl compound sits in a more favorable physicochemical space than the 6,8-dimethyl variant [1].

Physicochemical optimization Lipophilicity control Chromone derivatives

Chromone-2-carboxamide scaffold is a validated privileged structure with demonstrated multi-target activity against Alzheimer's-relevant enzymes

Recent literature has established chromone-2-carboxamide hybrids as potent multi-target-directed ligands (MTDLs) for Alzheimer's disease. Compounds E3 and E12 from a 2026 study inhibited AChE (IC₅₀ values in the low micromolar range) and MAO-B, reduced Aβ₄₀/₄₂ and Tau fibrillization, and provided neuroprotection in SH-SY5Y cells [1]. While 919033-70-8 itself has not been tested in these specific assays, the chromone-2-carboxamide core it shares with E3/E12 is the pharmacophoric element responsible for the AChE/MAO-B dual inhibition. The 3-acetylphenyl side chain offers an additional vector for modulating this activity profile, as the N-phenyl substituent was shown in the same study to tune potency and selectivity between AChE and MAO-B.

Neurodegeneration Multi-target-directed ligands Alzheimer's disease

Validated Application Scenarios for Procuring N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (919033-70-8)


Hit-to-lead optimization of chromone-2-carboxamide-based multi-target anti-Alzheimer agents

Procurement of 919033-70-8 is indicated for medicinal chemistry teams synthesizing and evaluating chromone-2-carboxamide derivatives as MTDLs for Alzheimer's disease. The compound introduces a meta-acetylphenyl substituent—a distinct HBA pharmacophore—onto the validated chromone-2-carboxamide core shown to inhibit AChE, MAO-B, and Aβ/Tau aggregation [1]. This enables direct SAR comparison with published leads E3 and E12, allowing the team to probe the impact of the acetyl HBA on dual-enzyme inhibition potency and selectivity.

Kinase inhibitor screening in JAK3 and related tyrosine kinase panels

The compound has been submitted to a JAK3 inhibition assay (ChEMBL_1848600; recombinant human JAK3 expressed in Sf21 cells, HTRF format) [1], suggesting its inclusion in kinase-focused screening libraries. Researchers building or procuring kinase-biased compound collections should prioritize 919033-70-8 over the 6,8-dimethyl analog (CAS 919017-85-9) due to its more favorable logP (~2.6 vs. ~3.1) , which reduces the risk of promiscuous lipophilic binding while maintaining the chromone-2-carboxamide kinase-inhibitor pharmacophore.

Structure–activity relationship studies on adenosine A₃ receptor ligands

The chromone-2-carboxamide scaffold is a privileged core for selective A₃ adenosine receptor ligands, where meta-substitution on the N-phenyl ring has been associated with 10-fold affinity shifts [1]. 919033-70-8 provides the meta-acetylphenyl substitution pattern that is notably absent from the more commonly screened methoxy and unsubstituted phenyl analogs. Procuring this specific compound enables direct testing of the hypothesis that a meta-position hydrogen-bond acceptor enhances A₃ affinity relative to the para-acetyl or meta-methoxy variants.

Physicochemical benchmarking of chromone-2-carboxamide screening compounds

For compound management and library curation teams, 919033-70-8 represents a physicochemically balanced entry point into the chromone-2-carboxamide class: MW = 321.3 g·mol⁻¹, logP = 2.6, TPSA = 72.5 Ų, HBD = 1, HBA = 4 [1]. These parameters place it closer to lead-like space than the 6,8-dimethyl variant and offer a cleaner profile than brominated or poly-methoxy analogs commonly found in screening decks. Selecting this compound for focused library assembly improves the average physicochemical quality of the chromone subset.

Quote Request

Request a Quote for N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.